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Compound of Interest

Compound Name: 4-Methyl-3-nitroanisole

Cat. No.: B024320

Spectroscopic Profile of 4-Methyl-3-nitroanisole:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 4-Methyl-3-nitroanisole (CsHoNOs, Molecular Weight: 167.16 g/mol ). The
following sections detail its Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (*3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
data. Detailed experimental protocols for obtaining these spectra are also provided, along with
a visual representation of the general spectroscopic analysis workflow.

Data Presentation

The spectroscopic data for 4-Methyl-3-nitroanisole is summarized in the tables below. It is
important to note that while direct experimental data for the target molecule is referenced, the
NMR data presented is based on the closely related analogue, 4-methyl-3-nitroaniline, and
serves as a strong predictive model for the expected spectral features of 4-Methyl-3-
nitroanisole.

'H NMR Data (Predicted based on 4-Methyl-3-nitroaniline
in DMSO-de)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~75-7.8 d ~2.5 Ar-H
~7.3-75 dd ~8.5,2.5 Ar-H
~70-7.2 d ~8.5 Ar-H

~3.9 S - -OCHs

~2.4 S - Ar-CHs

3C NMR Data (Predicted based on 4-Methyl-3-
: iline in DMSO-ds)

Chemical Shift (d) ppm Assignment
~155 Ar-C-OCHs
~148 Ar-C-NO2
~135 Ar-C

~125 Ar-CH

~120 Ar-CH

~115 Ar-CH

~56 -OCHs

~20 Ar-CHs

Infrared (IR) Spectroscopy Data

While a specific peak list is not publicly available, the IR spectrum of 4-Methyl-3-nitroanisole
is expected to exhibit the following characteristic absorption bands based on its functional
groups.
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

3100 - 3000 Aromatic C-H Stretching
2950 - 2850 C-H (methyl, methoxy) Stretching
1600, 1475 Aromatic C=C Stretching
] Asymmetric & Symmetric
1550 - 1500, 1350 - 1300 Nitro (NO2) _
Stretching
1250 - 1000 C-O (ether) Stretching

Mass Spectrometry (MS) Data

The mass spectrum of 4-Methyl-3-nitroanisole obtained by Gas Chromatography-Mass

Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.

[1]

m/z Relative Intensity Assignment

167 Moderate [M]* (Molecular lon)

150 High [M-OH]* or [M-NH]* fragment
122 High [M-NO:z]* fragment

77 Moderate [CeHs]* fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H

and *3C)

1. Sample Preparation:

o Approximately 5-20 mg of the 4-Methyl-3-nitroanisole sample is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in a clean,
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dry vial.

The solution is then transferred to a 5 mm NMR tube. The tube is capped and carefully
wiped clean.

. Instrument Setup:

The NMR spectrometer is set to the appropriate frequency for the desired nucleus (*H or
13C).

The prepared NMR tube is placed in a spinner and inserted into the magnet of the
spectrometer.

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for
obtaining sharp spectral lines.

. Data Acquisition:
For *H NMR, a standard single-pulse experiment is typically used.

For 13C NMR, a proton-decoupled experiment is performed to simplify the spectrum by
removing C-H coupling.

Key acquisition parameters such as the number of scans, pulse width, and relaxation delay
are set to achieve an adequate signal-to-noise ratio.

. Data Processing:

The acquired free induction decay (FID) signal is processed using a Fourier transform to
generate the frequency-domain spectrum.

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at
0.00 ppm.
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Infrared (IR) Spectroscopy

1.

Sample Preparation:

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the liquid 4-Methyl-3-
nitroanisole sample is placed directly onto the ATR crystal.

. Instrument Setup:

The FTIR spectrometer is powered on, and the instrument's internal diagnostics are
checked.

A background spectrum of the empty ATR crystal is collected to account for atmospheric and
instrumental contributions.

. Data Acquisition:

The sample is brought into firm contact with the ATR crystal.

The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise
ratio. The typical spectral range is 4000-400 cm™1,

. Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce a
transmittance or absorbance spectrum.

The resulting spectrum is analyzed to identify the characteristic absorption bands
corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

1

. Sample Preparation:

The 4-Methyl-3-nitroanisole sample is typically introduced into the mass spectrometer via a
gas chromatograph (GC-MS) for separation and purification before ionization. A dilute
solution of the sample in a volatile organic solvent is prepared.
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2. Instrument Setup:
e The mass spectrometer is tuned and calibrated using a known standard.

e The ionization source, commonly electron ionization (EI) for this type of molecule, is
activated. In El, the sample is bombarded with a high-energy electron beam (typically 70
eV).

3. Data Acquisition:
e The sample is injected into the GC, where it is vaporized and separated.

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio (m/z).

e The detector records the abundance of each ion.

4. Data Processing:

e A mass spectrum is generated, plotting ion abundance versus m/z.

e The molecular ion peak is identified to determine the molecular weight of the compound.
o The fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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